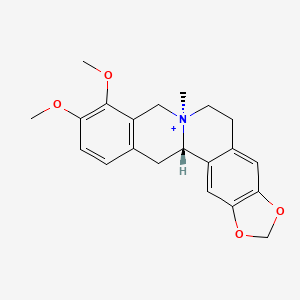

(S)-trans-N-methylcanadine

Description

Context within the Benzylisoquinoline Alkaloid (BIA) Family

Benzylisoquinoline alkaloids constitute a large and structurally diverse group of over 2,500 specialized metabolites found predominantly in plants of the order Ranunculales. oup.comscribd.com These compounds are renowned for their potent pharmacological properties, which include analgesic, antimicrobial, and anticancer activities. oup.com (S)-trans-N-methylcanadine, also referred to as (S)-N-methylcanadine, is a quaternary protoberberine alkaloid that serves as a crucial intermediate in the biosynthesis of other complex BIAs, most notably the anticancer drug noscapine (B1679977). nih.govnih.gov Its unique stereochemistry, featuring two chiral centers, contributes to its distinct biological properties and interactions with various biological targets. smolecule.com

Significance as a Specialized Plant Metabolite

As a specialized plant metabolite, this compound is not involved in the primary growth and development of the plant but rather plays a role in defense mechanisms and interactions with the environment. semanticscholar.org The biosynthesis of such compounds is often restricted to specific plant species, tissues, or developmental stages, highlighting their specialized functions. d-nb.info The presence of this compound in plants like Papaver somniferum and Macleaya cordata underscores its importance within the chemical arsenal (B13267) of these species. smolecule.comd-nb.info Its role as a precursor to other medicinally important alkaloids makes it a key target for metabolic engineering efforts aimed at enhancing the production of valuable pharmaceuticals. sjtu.edu.cnescholarship.org

Historical Perspectives in Alkaloid Phytochemistry Research

The study of alkaloids has a rich history dating back over two centuries, with the isolation of morphine from opium in the early 19th century marking a pivotal moment. oup.com Early research focused on the structural elucidation and pharmacological properties of these compounds. nih.govresearchgate.net Radiotracer studies in the mid-20th century were instrumental in mapping the biosynthetic pathways of many alkaloids, including the proposal that noscapine originates from the protoberberine alkaloid (S)-scoulerine via (S)-N-methylcanadine. nih.govresearchgate.net More recent advancements in molecular biology and genomics have allowed for the identification and characterization of the specific enzymes that catalyze the intricate steps in the biosynthesis of this compound and its derivatives. nih.govresearchgate.net This has opened new avenues for the biotechnological production of these valuable compounds. escholarship.orgpnas.org

Table 1: Key Milestones in this compound Research

| Year/Period | Milestone | Significance |

| 1960s | Radiotracer studies | Proposed the biosynthetic link between (S)-scoulerine, (S)-N-methylcanadine, and noscapine. nih.govresearchgate.net |

| 2013 | Functional characterization of CYP82Y1 | Identified the enzyme responsible for the 1-hydroxylation of (S)-N-methylcanadine, a key step in noscapine biosynthesis. researchgate.net |

| 2018 | De novo biosynthesis of noscapine in yeast | Demonstrated the complete synthesis of noscapine from simple sugars in a microbial host, highlighting the importance of understanding the this compound pathway. escholarship.orgpnas.org |

| 2024 | Metabolic engineering for chelerythrine (B190780) | Showcased the use of enzymes involved in (S)-N-methylcanadine metabolism for the production of other alkaloids. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H24NO4+ |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(1S,13R)-16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene |

InChI |

InChI=1S/C21H24NO4/c1-22-7-6-14-9-19-20(26-12-25-19)10-15(14)17(22)8-13-4-5-18(23-2)21(24-3)16(13)11-22/h4-5,9-10,17H,6-8,11-12H2,1-3H3/q+1/t17-,22+/m0/s1 |

InChI Key |

IPABSWBNWMXCHM-HTAPYJJXSA-N |

Isomeric SMILES |

C[N@+]12CCC3=CC4=C(C=C3[C@@H]1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |

Canonical SMILES |

C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity Studies

Identification and Isolation from Papaveraceae Species

(S)-trans-N-methylcanadine has been identified and isolated from several species within the Papaveraceae family, most notably in the context of noscapine (B1679977) biosynthesis in Papaver somniferum (opium poppy). nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Radiotracer studies were instrumental in initially proposing that (S)-N-methylcanadine is a key intermediate derived from (S)-scoulerine in the pathway leading to noscapine. nih.govresearchgate.net

The isolation process typically involves the extraction of alkaloids from plant material, followed by purification techniques. For instance, in studies on Hypecoum erectum, alkaloids were extracted with ethanol (B145695) and then purified using methods like column chromatography and preparative thin-layer chromatography (TLC). academicjournals.org The structural elucidation of the isolated compounds, including (-)-N-Methylcanadine, was achieved through spectroscopic analyses such as 1H-NMR, 13C-NMR, DEPT, and ESI-MS. academicjournals.org Similarly, research on Zanthoxylum sprucei involved percolating the dried stem bark with methanol (B129727), followed by successive extractions and chromatographic separation to isolate (-)-cis-N-methylcanadine. tandfonline.com

In the biosynthesis of noscapine, (S)-canadine is N-methylated by the enzyme tetrahydroprotoberberine N-methyltransferase (TNMT) to produce (S)-N-methylcanadine. nih.govresearchgate.netplos.org Subsequently, the cytochrome P450 enzyme CYP82Y1 catalyzes the 1-hydroxylation of (S)-N-methylcanadine, a crucial step in the formation of noscapine. nih.govresearchgate.netnih.govexpasy.org

The compound has also been identified in other Papaveraceae species, including various Hypecoum species. mdpi.comresearchgate.netresearchgate.net A study on Hypecoum erectum reported the isolation of seven alkaloids, including (-)-N-Methylcanadine, from its aerial parts. academicjournals.orgresearchgate.net This was the first time this specific compound was reported from this plant. academicjournals.org

Table 1: Identification of this compound and Related Compounds in Papaveraceae Species This table is interactive. Users can sort and filter the data.

| Compound | Plant Species | Method of Identification/Isolation | Key Findings | Reference(s) |

|---|---|---|---|---|

| (S)-N-methylcanadine | Papaver somniferum | Radiotracer studies, enzyme assays, gene silencing | Intermediate in noscapine biosynthesis. | nih.govnih.govresearchgate.netresearchgate.netresearchgate.net |

| (-)-N-Methylcanadine | Hypecoum erectum | Ethanol extraction, column chromatography, TLC, NMR, ESI-MS | Isolated from the aerial parts of the plant for the first time. | academicjournals.orgresearchgate.net |

| (-)-cis-N-methylcanadine | Zanthoxylum sprucei | Methanol extraction, chromatography, NMR | Isolated from the stem bark. | tandfonline.com |

| N-methylcanadine | Papaver species | Not specified | Precursor to other alkaloids. | oup.com |

| (S)-N-methylcanadine | Papaver somniferum | Transcript and metabolite profiling | Tightly correlated with noscapine accumulation. | nih.gov |

| (S)-N-methylcanadine | Papaver somniferum | Enzymatic synthesis | Produced from (R,S)-canadine using recombinant TNMT. | nih.gov |

Distribution Across Different Plant Organs and Chemotypes

The distribution of this compound and its biosynthetic precursors and products varies significantly across different plant organs and among different chemotypes of the same species. wiley.comresearcher.lifemdpi.com

In Papaver somniferum, the accumulation of noscapine, and by extension the presence of its precursor (S)-N-methylcanadine, is highest in the stems. nih.govresearchgate.net This correlates with the abundant expression of the enzyme CYP82Y1, which is responsible for the first committed step in the conversion of N-methylcanadine to noscapine, in the stems. nih.govresearchgate.net

Studies comparing different chemotypes of Papaver somniferum have shown a strong correlation between the transcript levels of genes involved in the noscapine biosynthetic pathway, including those responsible for the formation of (S)-N-methylcanadine, and the accumulation of noscapine. nih.govresearchgate.net For example, a comparison of eight opium poppy chemotypes revealed that four cytochrome P450s, including CYP82Y1, were tightly correlated with noscapine accumulation. nih.gov Chemotypes with high levels of noscapine showed higher expression of the genes encoding the enzymes that synthesize it, while noscapine-free chemotypes showed little to no expression. nih.govresearchgate.net

Furthermore, virus-induced gene silencing of CYP82Y1 in opium poppy resulted in a significant decrease in noscapine levels and a corresponding increase in the accumulation of upstream intermediates, including scoulerine, tetrahydrocolumbamine, canadine (B1168894), and N-methylcanadine. nih.govresearchgate.net This provides strong evidence for the role of (S)-N-methylcanadine as a direct precursor to noscapine and highlights the importance of this metabolic branch point in determining the alkaloid profile of a particular chemotype. nih.govresearchgate.net

Table 2: Distribution and Expression Related to this compound This table is interactive. Users can sort and filter the data.

| Plant Species | Organ/Chemotype | Compound/Gene | Observation | Reference(s) |

|---|---|---|---|---|

| Papaver somniferum | Stems | Noscapine, CYP82Y1 | Highest accumulation of noscapine and abundant expression of CYP82Y1. | nih.govresearchgate.net |

| Papaver somniferum | High-noscapine chemotypes | CYP82Y1 and other P450s | High transcript abundance correlated with high noscapine levels. | nih.gov |

| Papaver somniferum | Noscapine-free chemotypes | CYP82Y1 | Low to no transcript abundance. | nih.govresearchgate.net |

| Papaver somniferum | CYP82Y1-silenced plants | N-methylcanadine | Increased accumulation of this upstream intermediate. | nih.govresearchgate.net |

| Hypecoum erectum | Aerial parts | (-)-N-Methylcanadine | Isolated from this plant part. | academicjournals.orgresearchgate.net |

| Papaver species | General | Morphinan (B1239233) alkaloids vs. other alkaloids | Different species accumulate different major alkaloids (e.g., morphine in P. somniferum, thebaine in P. bracteatum). | wiley.com |

Implications for Plant Chemotaxonomy

The diversity of isoquinoline (B145761) alkaloids, including protoberberines like this compound, holds significant implications for the chemotaxonomy of the Papaveraceae family. encyclopedia.pubmdpi.com The presence, absence, or relative abundance of specific alkaloids and alkaloid classes can be used as a chemical marker to classify and differentiate between species and even sections within a genus. mdpi.compreslia.cz

Protoberberine alkaloids are a characteristic feature of the Papaveraceae. researchgate.netnih.gov Within the genus Hypecoum, the alkaloid profile is diverse, including protopines, protoberberines, benzophenanthridines, and others. mdpi.comresearchgate.net While protopine (B1679745) is often the predominant alkaloid, the presence of a variety of other classes, including protoberberines, contributes to the chemical signature of the genus. encyclopedia.pubmdpi.comresearchgate.net

The biosynthetic pathways leading to different alkaloid types are key to their chemotaxonomic relevance. For instance, the pathway to noscapine, which proceeds through (S)-N-methylcanadine, is a distinct branch of protoberberine metabolism. nih.govresearchgate.net The ability of a species to perform the specific enzymatic steps, such as the N-methylation of canadine and the subsequent hydroxylations, determines its final alkaloid composition. nih.govnih.govresearchgate.net

For example, while many Papaver species produce protoberberine-derived alkaloids, only P. somniferum and P. setigerum are known to produce significant quantities of morphinan alkaloids like morphine. wiley.com Other species may accumulate different end-products, such as thebaine in P. bracteatum. wiley.com This differentiation is due to variations in their enzymatic machinery.

The study of alkaloid profiles, therefore, provides valuable data for understanding the evolutionary relationships between plant species. mdpi.com The presence of this compound as an intermediate in specific biosynthetic pathways contributes to the unique chemical fingerprint of certain Papaveraceae species, aiding in their systematic classification. encyclopedia.pubmdpi.com

Elucidation of the Biosynthetic Pathway

Upstream Metabolic Precursors and Initial Enzymatic Steps

The journey to (S)-trans-N-methylcanadine begins with the central intermediate of benzylisoquinoline alkaloid (BIA) biosynthesis, (S)-reticuline. wikipedia.orgoup.com This molecule undergoes a series of transformations to form the protoberberine scaffold, which is the direct precursor to this compound.

The biosynthesis of this compound is intricately linked to the metabolism of other key alkaloids. (S)-Reticuline serves as a crucial branch-point intermediate in the formation of numerous BIAs. wikipedia.orgoup.comnih.gov Through the action of the berberine (B55584) bridge enzyme (BBE), (S)-reticuline is converted to (S)-scoulerine, which possesses the foundational four-ring structure of protoberberine alkaloids. wikipedia.orgwikipedia.orgroyalsocietypublishing.org

Subsequent enzymatic reactions, including 9-O-methylation by (S)-scoulerine 9-O-methyltransferase (SOMT) to yield (S)-tetrahydrocolumbamine, and the formation of a methylenedioxy bridge by canadine (B1168894) synthase (CYP719A21), lead to the production of (S)-canadine. wikipedia.orgroyalsocietypublishing.orgresearchgate.net (S)-Canadine, also known as (S)-tetrahydroberberine, is a direct precursor in the pathway and serves as a key intermediate. wikipedia.orgroyalsocietypublishing.orgcaymanchem.com

Specific Enzymatic Conversion to this compound

The final step in the formation of the this compound molecule from its immediate precursor is a specific methylation reaction.

The conversion of (S)-canadine to this compound is catalyzed by the enzyme tetrahydroprotoberberine N-methyltransferase (TNMT). royalsocietypublishing.org This enzyme facilitates the N-methylation of the tetrahydroprotoberberine core of (S)-canadine, a critical step that commits the molecule to the noscapine (B1679977) branch of the BIA pathway. royalsocietypublishing.orgsjtu.edu.cn The reaction is stereospecific, with TNMT acting on the (S)-enantiomer of canadine. researchgate.net The enzyme utilizes S-adenosyl-l-methionine (SAM) as the methyl group donor. researchgate.netnih.gov

Downstream Enzymatic Transformations of this compound

Once formed, this compound becomes the substrate for a series of complex enzymatic modifications that ultimately lead to the formation of phthalideisoquinoline alkaloids like noscapine.

A crucial step in the downstream pathway is the hydroxylation of this compound, a reaction catalyzed by a specific cytochrome P450 enzyme. nih.govnih.govsmolecule.com Research has identified CYP82Y1 as the key enzyme responsible for the 1-hydroxylation of N-methylcanadine to produce 1-hydroxy-N-methylcanadine. nih.govnih.govportlandpress.com This hydroxylation is considered the first committed step in the conversion of N-methylcanadine to noscapine. nih.govportlandpress.comportlandpress.com The suppression of CYP82Y1 expression has been shown to significantly reduce the accumulation of noscapine and lead to an increase in upstream intermediates, including N-methylcanadine. nih.govnih.gov Further hydroxylations at other positions on the molecule, such as at C8 and C13 by other cytochrome P450 enzymes like CYP82X1 and CYP82X2, also occur. researchgate.netportlandpress.comfrontiersin.org

The hydroxylated derivatives of this compound undergo a series of further enzymatic modifications, including additional hydroxylations, O-methylation, and acetylation, which ultimately lead to the formation of the phthalideisoquinoline alkaloid noscapine. nih.govresearchgate.netpnas.orgnih.govresearchgate.net The biosynthesis of noscapine from (S)-scoulerine is largely governed by a cluster of ten genes that encode the necessary enzymes for these transformations. nih.govwikipedia.orgportlandpress.com These intricate steps involve the opening of one of the rings of the protoberberine structure and subsequent rearrangement to form the characteristic phthalideisoquinoline backbone. researchgate.net The final step in noscapine biosynthesis is the oxidation of a hemiacetal to a lactone, a reaction catalyzed by noscapine synthase (NOS). nih.govnih.gov

Hydroxylation by Cytochrome P450 Enzymes (e.g., CYP82Y1)

Functional Genomics and Transcriptomics Approaches for Pathway Discovery

The journey to understanding this compound biosynthesis has been significantly accelerated by the application of functional genomics and transcriptomics. These high-throughput technologies allow for a global analysis of gene expression, providing a snapshot of the genes that are active in tissues where specific alkaloids are produced. By correlating gene expression profiles with the accumulation of certain metabolites, researchers can identify candidate genes likely to be involved in their biosynthesis.

In studies of Corydalis yanhusuo, a plant known for producing a diverse array of BIAs, widely targeted metabolome and transcriptomic analyses have been employed to construct the biosynthetic pathway of these alkaloids. nih.govplos.org These studies successfully identified key genes for BIA biosynthesis, including those encoding for enzymes such as 6-O-methyltransferase (6-OMT), coclaurine (B195748) N-methyltransferase (CNMT), and N-methylcoclaurine 3'-hydroxylase (NMCH), which are crucial for the formation of precursors to this compound. nih.govplos.org The expression levels of these genes were found to be significantly higher during the bulb expansion stage, which correlated with a higher content of benzylisoquinoline alkaloids, providing strong evidence for their role in the pathway. nih.govplos.org

Similarly, transcriptomic analyses of different developmental stages of the Corydalis yanhusuo tuber have revealed differentially expressed genes associated with the isoquinoline (B145761) alkaloid biosynthesis pathway. mdpi.com Such studies provide a valuable repository of genetic information and candidate genes for further functional characterization. The integration of full-length and second-generation transcriptomics has been particularly powerful in obtaining reliable and complete mRNA information, leading to the identification of thousands of differentially expressed genes during tuber development. mdpi.com

A comparative genomic analysis between Corydalis species and other Ranunculales has further illuminated the evolution of BIA biosynthesis. wiley.com These studies have identified gene duplications, especially tandem duplications, as a key driver for the diversification of BIA pathways. wiley.com For instance, the discovery of a gene cluster in Corydalis tomentella containing genes for enzymes like MSH and NMCH provides insights into the conserved and lineage-specific aspects of alkaloid biosynthesis. wiley.com

In opium poppy (Papaver somniferum), another significant source of BIAs, the combination of transcript and metabolite profiling across different chemotypes has been a successful strategy to pinpoint candidate genes. nih.govresearchgate.net This approach was instrumental in identifying four cytochrome P450s that were tightly correlated with the accumulation of noscapine, a downstream product of this compound. nih.govresearchgate.net

The following table summarizes the key findings from functional genomics and transcriptomics studies aimed at discovering genes in the BIA pathway leading to and including this compound.

| Organism | Technique | Key Findings | Identified Candidate Genes/Enzymes |

| Corydalis yanhusuo | Metabolomics & Transcriptomics | Higher expression of BIA pathway genes during bulb expansion correlates with increased alkaloid content. nih.govplos.org | 6-OMT, CNMT, NMCH, BBE, SOMT1, CFS, SPS, STOX, MSH, TNMT, P6H nih.gov |

| Corydalis tomentella | Comparative Genomics | Gene duplications, particularly tandem duplications, are crucial for the diversification of BIA pathways. wiley.com | MSH, NMCH wiley.com |

| Papaver somniferum | Transcript & Metabolite Profiling | Correlation of gene expression with noscapine accumulation in different chemotypes. nih.govresearchgate.net | CYP82 family and CYP719 family P450s nih.govresearchgate.net |

| Corydalis yanhusuo | Full-length & Second-Generation Transcriptomics | Identification of differentially expressed genes during tuber development. mdpi.com | Genes related to isoquinoline alkaloid biosynthesis mdpi.com |

Enzymology and Biochemical Characterization of Associated Proteins

Recombinant Expression and Purification of Biosynthetic Enzymes

The functional characterization of enzymes involved in the metabolism of (S)-trans-N-methylcanadine relies heavily on their production in heterologous systems, which allows for the generation of sufficient quantities of active protein for biochemical studies.

The cytochrome P450 (CYP) enzymes from opium poppy, including CYP82Y1, CYP82X1, and CYP82X2, have been successfully expressed in yeast, particularly Saccharomyces cerevisiae. researchgate.netresearchgate.net A common strategy involves using a galactose-inducible yeast dual expression vector, such as pESC-Leu2d, which facilitates the simultaneous expression of the CYP enzyme and a cytochrome P450 reductase (CPR). researchgate.netnih.gov The CPR is an essential partner protein that transfers electrons from the cofactor NADPH to the P450 enzyme, which is required for its catalytic activity. portlandpress.comnih.gov The cDNAs for the enzymes are often engineered with epitope tags, like FLAG-tags for the CYPs and c-Myc-tags for the CPR, to enable detection and confirmation of protein expression via immunoblot analysis using specific antibodies. researchgate.netresearchgate.netnih.gov Following induction, the recombinant enzymes are typically found in the microsomal fraction of the yeast cells, which can be isolated for use in enzyme assays. researchgate.netnih.gov

For other enzyme classes, such as N-methyltransferases, bacterial expression systems like Escherichia coli are often employed. mcmaster.ca For example, tetrahydroprotoberberine N-methyltransferase (TNMT) from Papaver somniferum has been expressed in E. coli to produce a recombinant enzyme for characterization. mcmaster.ca

In some cases, modifications are made to the native gene sequence to improve expression in the heterologous host. For instance, a synthetic CYP82X2 gene was constructed where the N-terminal region was replaced with a sequence from a lettuce enzyme to enhance its production in yeast. nih.gov

Enzyme Assay Methodologies and Kinetic Parameters

To determine the function and efficiency of the biosynthetic enzymes, standardized in vitro assays are performed. These assays typically consist of a buffered solution at an optimal pH (e.g., pH 7.5), the recombinant enzyme (often as a microsomal preparation for CYPs), the alkaloid substrate, and the required cofactors. researchgate.netnih.gov

For cytochrome P450 enzymes like CYP82Y1, the reaction mixture includes the microsomal proteins containing the enzyme, the substrate ((R,S)-N-methylcanadine), and NADPH to initiate the reaction. nih.gov The assays are conducted at a controlled temperature (e.g., 30°C) for a specific duration before the reaction is stopped, often by adding a solvent like methanol (B129727). nih.gov

For N-methyltransferases such as TNMT, the cofactor is S-adenosyl-L-methionine (SAM), which serves as the methyl group donor. mcmaster.ca

The products of these enzymatic reactions are typically identified and quantified using highly sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govgoogle.com This method allows for the separation of different compounds in the mixture and their identification based on their mass-to-charge ratio (m/z), confirming the conversion of substrate to product. researchgate.netnih.gov For example, the activity of CYP82Y1 on N-methylcanadine (m/z 354) was confirmed by the detection of a new product with an m/z of 370. researchgate.netnih.gov

The efficiency of an enzyme's catalytic activity is described by its kinetic parameters, which are often determined using the Michaelis-Menten model. wikipedia.org This model relates the initial reaction rate to the substrate concentration. A key parameter derived from this analysis is the Michaelis constant (Km), which represents the substrate concentration at which the enzyme achieves half of its maximum reaction velocity (Vmax). wikipedia.org A lower Km value generally indicates a higher affinity of the enzyme for its substrate. wikipedia.org

To determine these parameters, steady-state enzyme kinetics are measured by varying the concentration of the alkaloid substrate while keeping the cofactor concentration constant and saturated. nih.gov The resulting reaction rates are then plotted against the substrate concentration.

Kinetic analyses have been performed for several key enzymes in the pathway. For CYP82Y1, the apparent Km for (R,S)-N-methylcanadine was determined to be 19.5 µM, with a Vmax of 98 pmol/min/mg of total protein. portlandpress.com For tetrahydroprotoberberine N-methyltransferase (TNMT), the apparent Km values for its substrate (R,S)-stylopine and the cofactor S-adenosyl-L-methionine were found to be 0.6 µM and 11.5 µM, respectively. mcmaster.ca

| Enzyme | Substrate | Km (µM) | Vmax | Source |

|---|---|---|---|---|

| CYP82Y1 | (R,S)-N-methylcanadine | 19.5 | 98 pmol/min/mg protein | portlandpress.com |

| TNMT | (R,S)-Stylopine | 0.6 | Not Reported | mcmaster.ca |

| TNMT | S-adenosyl-L-methionine | 11.5 | Not Reported | mcmaster.ca |

Co-factor Requirements for Enzyme Activity (e.g., NADPH for P450s, S-adenosyl-L-methionine for methyltransferases)

The biosynthesis of this compound, and the subsequent metabolic transformations it undergoes, involves a series of enzymatic reactions, each dependent on specific co-factors for catalytic activity. The primary classes of enzymes involved are methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl donor, and cytochrome P450 monooxygenases (P450s), which require NADPH and molecular oxygen to perform oxidation and ring formation reactions. nih.govmdpi.com

S-adenosyl-L-methionine (SAM) Dependent Methyltransferases:

Methylation is a critical step in the biosynthetic pathway leading to this compound. mdpi.com Plant natural product methyltransferases are responsible for the diversification of many specialized metabolites and typically use SAM as a co-factor, transferring its methyl group to a substrate and generating S-adenosyl-L-homocysteine (SAH) as a co-product. mdpi.com

(S)-scoulerine 9-O-methyltransferase (SMT): This enzyme catalyzes the methylation of (S)-scoulerine at the 9-hydroxyl group to produce (S)-tetrahydrocolumbamine. core.ac.ukresearchgate.net This reaction is a key step preceding the formation of the methylenedioxy bridge. Research has demonstrated that SMT specifically requires S-adenosyl-L-methionine to donate the methyl group for this transformation. core.ac.ukresearchgate.net

Tetrahydroprotoberberine N-methyltransferase (TNMT): This enzyme is directly responsible for the final step in the formation of the target compound, catalyzing the N-methylation of (S)-canadine (also known as (S)-tetrahydroberberine) to yield this compound. nih.govroyalsocietypublishing.org Studies on TNMT from various plant sources, including Papaver somniferum and Sanguinaria canadensis, have confirmed its dependence on S-adenosyl-L-methionine as the methyl donor co-factor. nih.govnih.gov The enzyme shows strict specificity for protoberberine alkaloids. nih.gov Crystal structure analysis of TNMT has further detailed its interaction with the SAM co-factor in the active site. nih.govresearchgate.net

NADPH-Dependent Cytochrome P450 Monooxygenases:

Cytochrome P450 enzymes are essential for catalyzing a wide array of challenging chemical reactions in alkaloid biosynthesis, including hydroxylations and C-C bond formations. nih.govresearchgate.net These enzymes function as part of a system that requires electron transfer from a co-factor, which is almost universally NADPH. nih.govresearchgate.net The electrons are transferred from NADPH to the P450 heme center via an auxiliary protein, NADPH-cytochrome P450 reductase (CPR). nih.govresearchgate.net

(S)-canadine synthase (CAS): This enzyme, a cytochrome P450, catalyzes the formation of the characteristic methylenedioxy bridge in (S)-canadine from its precursor, (S)-tetrahydrocolumbamine. wikipedia.orgwiley.com The reaction is an oxidative cyclization. As a P450-catalyzed reaction, it has an absolute requirement for the co-factors NADPH and molecular oxygen (O₂). wikipedia.org The systematic name for this enzyme is (S)-tetrahydrocolumbamine,NADPH:oxygen oxidoreductase (methylenedioxy-bridge-forming), explicitly noting its co-factor dependence. wikipedia.org

N-methylcanadine 1-hydroxylase (CYP82Y1): This enzyme catalyzes the first committed step in the conversion of (S)-N-methylcanadine to the pharmacologically significant alkaloid noscapine (B1679977). nih.govnih.gov It performs a hydroxylation reaction at the C-1 position of the (S)-N-methylcanadine molecule. nih.gov Being a cytochrome P450 enzyme, CYP82Y1 relies on the standard P450 catalytic machinery, which includes the requirement of NADPH as a co-factor to provide reducing equivalents. nih.govnih.gov

The table below summarizes the key enzymes involved in the synthesis and immediate downstream metabolism of this compound and their essential co-factors.

Interactive Data Table: Enzyme Co-factor Requirements

| Enzyme | Abbreviation | Catalytic Function | Required Co-factor(s) |

| (S)-scoulerine 9-O-methyltransferase | SMT | Methylates (S)-scoulerine to form (S)-tetrahydrocolumbamine | S-adenosyl-L-methionine (SAM) core.ac.ukresearchgate.net |

| (S)-canadine synthase | CAS | Forms methylenedioxy bridge to convert (S)-tetrahydrocolumbamine to (S)-canadine | NADPH, O₂ wikipedia.org |

| Tetrahydroprotoberberine N-methyltransferase | TNMT | N-methylates (S)-canadine to form this compound | S-adenosyl-L-methionine (SAM) nih.govnih.govnih.gov |

| N-methylcanadine 1-hydroxylase | CYP82Y1 | Hydroxylates (S)-N-methylcanadine to form 1-hydroxy-N-methylcanadine | NADPH, O₂ nih.govnih.gov |

Chemical Synthesis and Analog Preparation

Total Synthesis Strategies for (S)-trans-N-methylcanadine

Total synthesis aims to construct the complex tetracyclic core of this compound from basic, achiral starting materials. A common approach for building the tetrahydroprotoberberine scaffold involves the sequential construction of the B and C rings onto a phenylethylamine precursor. researchgate.net Classical methods like the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions have been foundational in this field. researchgate.net

More recent and efficient strategies have focused on cascade reactions to rapidly assemble the core structure. A notable modern approach accomplishes the synthesis of the parent alkaloid, (-)-canadine, in three steps from commercially available phenylethylamines and benzaldehydes. acs.org This strategy involves:

Continuous Flow Synthesis: An efficient and sustainable synthesis of the required secondary amine hydrochloride precursors. acs.org

Cascade Reaction: A Pictet-Spengler reaction followed by a Friedel-Crafts hydroxyalkylation/dehydration cascade to construct the dihydroprotoberberine core (the A, B, C, and D rings). acs.org

Enantioselective Hydrogenation: The final and key step to introduce the specific stereochemistry at the C-14 position, creating the (S)-configuration found in the natural product. acs.org

Once the (S)-canadine core is synthesized, the final step to obtain this compound is a standard N-methylation reaction. This is often accomplished using a methylating agent to add a methyl group to the tertiary amine, a reaction catalyzed in nature by specific N-methyltransferase enzymes. nih.govnih.gov

| Synthetic Strategy Overview | Description | Key Reactions | Reference |

| Classical Methods | Sequential construction of the tetracyclic system. | Pictet-Spengler, Bischler-Napieralski, Pomeranz-Fritsch | researchgate.net |

| Modern Cascade Approach | Rapid assembly of the dihydroprotoberberine core from simple precursors. | Pictet-Spengler / Friedel-Crafts cascade | acs.org |

| Final N-methylation | Introduction of the N-methyl group to the (S)-canadine core. | N-methylation | nih.govnih.gov |

Chiral Pool Synthesis Approaches

Chiral pool synthesis is a strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials. smolecule.comddugu.ac.in This approach leverages the inherent chirality of the starting material to guide the synthesis towards the desired stereoisomer of the target molecule, avoiding the need for a resolution step or an asymmetric catalyst. ddugu.ac.inyork.ac.uk

For this compound, several chiral pool strategies are viable:

Starting from Biosynthetic Precursors: The biosynthesis of tetrahydroprotoberberine alkaloids originates from the amino acid L-tyrosine, which leads to the key chiral intermediate (S)-reticuline. nih.govtandfonline.com (S)-Reticuline, being a naturally available chiral molecule, can serve as a starting point for a semi-synthesis.

Conversion from Related Alkaloids: Other naturally abundant alkaloids can be chemically converted to the desired product. For example, a facile synthesis of N-methyl canadine (B1168894) salts has been demonstrated starting from protopine-type alkaloids, which are found in plants of the Papaveraceae and Fumariaceae families. tandfonline.com This conversion involves a reduction of the protopine (B1679745) followed by a reaction with trifluoroacetic acid to induce cyclization. tandfonline.com

Direct Extraction: The most direct chiral pool approach is the extraction of the compound itself from its natural source, the opium poppy (Papaver somniferum), where it exists as a biosynthetic intermediate. smolecule.com

| Chiral Pool Starting Material | Synthetic Approach | Significance | Reference |

| (S)-Reticuline | Serves as a key chiral building block, mimicking the natural biosynthetic pathway. | Bio-inspired synthesis from a known precursor. | tandfonline.com |

| Protopine Alkaloids | Chemical conversion of related, more abundant natural products. | Efficient semi-synthesis from available plant metabolites. | tandfonline.com |

| Opium Poppy Extract | Direct isolation of the target compound. | Utilizes the plant's biosynthetic machinery as the ultimate source. | smolecule.com |

Asymmetric Synthesis Methodologies

Asymmetric synthesis focuses on creating a new stereocenter in a molecule in a controlled manner, leading to a preference for one enantiomer over the other. nih.govuoa.gr This is often achieved using chiral catalysts, reagents, or auxiliaries. york.ac.uk

A highly effective asymmetric synthesis for the tetrahydroprotoberberine alkaloid family, including the precursor to this compound, employs an iridium-catalyzed hydrogenation in the final step. acs.org This method constructs an achiral dihydroprotoberberine intermediate and then introduces the crucial C-14 stereocenter with high enantioselectivity. acs.org The use of a chiral iridium-phosphoramidite complex as the catalyst ensures that the hydrogen is delivered to one specific face of the molecule, producing the desired (S)-enantiomer, (-)-canadine, in high yield and optical purity. acs.orgresearchgate.net

This last-step enantioselective approach is highly advantageous as it expedites the synthesis of not only the natural alkaloids but also a diverse range of non-natural analogs for further study. acs.org Following the asymmetric hydrogenation to form (S)-canadine, the synthesis is completed by N-methylation. nih.gov

| Methodology | Catalyst/Reagent | Key Transformation | Outcome | Reference |

| Enantioselective Hydrogenation | Chiral Iridium/f-Binaphane Complex | Asymmetric hydrogenation of a dihydroprotoberberine intermediate. | Formation of (S)-canadine with high enantioselectivity. | acs.org |

| Chiral Auxiliary Approach | Temporarily incorporated chiral molecule. | Directs the stereochemistry of a key bond-forming reaction. | Diastereoselective formation of an intermediate. | york.ac.ukscielo.br |

| Enzymatic Reduction | Engineered Alcohol Dehydrogenase (ADH) | Asymmetric reduction of a ketone to a chiral alcohol intermediate. | Provides enantiopure building blocks for complex synthesis. | nih.gov |

Preparation of Isotopically Labeled Analogues for Biosynthetic Pathway Tracing

Isotopically labeled compounds are indispensable tools for elucidating biosynthetic pathways. nih.govd-nb.info By replacing certain atoms with their heavier, non-radioactive isotopes (e.g., ²H/Deuterium, ¹³C, ¹⁵N, ¹⁸O), researchers can trace the journey of precursors into final natural products without altering their chemical properties. d-nb.infoscholaris.ca

The biosynthesis of noscapine (B1679977), which proceeds through (S)-N-methylcanadine, has been extensively studied using these techniques. researchgate.netescholarship.org

Tracing Methyl Groups: To confirm the origin of methyl groups, S-adenosyl-l-methionine (SAM), the universal methyl donor in biological systems, can be labeled. Studies have used [Me-¹⁴C]SAM to track the transfer of the labeled methyl group onto the nitrogen of (S)-canadine to form (S)-N-methylcanadine, a reaction catalyzed by tetrahydroprotoberberine N-methyltransferase (TNMT). nih.govresearchgate.net

Investigating Reaction Mechanisms: To understand the specific mechanisms of enzymatic reactions, labeled cofactors or water can be used. For instance, feeding studies with deuterated NADPH or water containing heavy oxygen (H₂¹⁸O) can reveal the site of hydride transfer or oxygen incorporation during hydroxylation steps, such as the conversion of (S)-N-methylcanadine to 1-hydroxy-N-methylcanadine by the enzyme CYP82Y1. scholaris.caportlandpress.comnih.gov

Mapping Carbon Skeletons: Feeding experiments with ¹³C-labeled precursors, such as L-tyrosine, allow scientists to follow the incorporation of these labeled carbons into the final alkaloid skeleton. researchgate.net Advanced techniques involve growing the producing organism (e.g., engineered yeast) in a medium where the sole carbon source is fully ¹³C-labeled glucose. The resulting fully labeled (S)-N-methylcanadine can then be analyzed by two-dimensional NMR spectroscopy (¹³C-¹³C COSY) to unambiguously determine the connectivity of the entire carbon skeleton. d-nb.info

These labeling studies have been crucial in confirming that (S)-N-methylcanadine is the direct precursor to 1-hydroxy-N-methylcanadine, which is the first committed step in the complex biosynthetic pathway leading to noscapine. researchgate.netnih.gov

| Isotopic Label | Precursor/Reagent | Purpose | Analytical Method | Reference |

| ¹⁴C | [Me-¹⁴C]S-adenosyl-l-methionine | Tracing the origin of the N-methyl group. | Scintillation counting | researchgate.net |

| ²H (Deuterium) | Deuterated NADPH | Identifying the site of hydride transfer in reductions. | Mass Spectrometry, NMR | scholaris.ca |

| ¹⁸O | H₂¹⁸O | Determining the source of oxygen in hydroxylations. | Mass Spectrometry | scholaris.ca |

| ¹³C | ¹³C-labeled L-tyrosine or glucose | Mapping the assembly of the carbon skeleton. | NMR Spectroscopy | researchgate.netd-nb.info |

Metabolic Engineering and Synthetic Biology for Production

Reconstruction of (S)-trans-N-methylcanadine Biosynthesis in Heterologous Hosts (e.g., Saccharomyces cerevisiae)

The creation of a microbial cell factory for this compound production begins with the reconstruction of its biosynthetic pathway in a heterologous host. Saccharomyces cerevisiae is a commonly used host due to its well-characterized genetics and suitability for expressing complex eukaryotic enzymes like cytochrome P450s. d-nb.info The pathway to this compound is part of the larger benzylisoquinoline alkaloid (BIA) biosynthetic network.

The direct precursor to this compound is (S)-canadine. The final conversion step is an N-methylation reaction catalyzed by the enzyme tetrahydroprotoberberine cis-N-methyltransferase (TNMT). sjtu.edu.cnnih.govnih.gov To achieve production, genes encoding the necessary enzymes are sourced from various plants known to produce these alkaloids, such as Papaver somniferum (opium poppy) or Eschscholzia californica (California poppy), and introduced into the yeast genome. nih.govescholarship.org

In a typical modular engineering approach, a base strain of yeast is first engineered to produce the key upstream intermediate, (S)-reticuline, from simple sugars like glucose. nih.govnih.govthieme-connect.com This foundational strain itself can require the expression of over a dozen enzymes from plant, bacterial, and mammalian sources. escholarship.orgpnas.org Subsequent modules are then added to convert (S)-reticuline into (S)-canadine and finally to this compound. The conversion of (S)-canadine to this compound has been demonstrated in yeast by expressing a suitable TNMT enzyme and feeding the cells with the (S)-canadine substrate. sjtu.edu.cnnih.gov

| Enzyme | Function | Source Organism Example |

|---|---|---|

| Tetrahydroprotoberberine cis-N-methyltransferase (TNMT) | Catalyzes the N-methylation of (S)-canadine to form this compound. | Eschscholzia californica (EcTNMT) |

Table 1: Key Enzyme for this compound Synthesis from (S)-canadine.

Optimization Strategies for Pathway Flux and Yield

Achieving commercially viable titers of this compound requires extensive optimization of the engineered yeast. Low enzyme efficiency, metabolic burden on the host, and insufficient precursor supply are common hurdles that are addressed through targeted engineering strategies.

The efficiency of the biosynthetic pathway is often limited by the performance of one or more enzymes. To overcome these bottlenecks, researchers employ several strategies. One approach is to screen enzyme candidates from different plant species to identify those with the highest activity in the yeast environment. nih.gov For instance, in the biosynthesis of chelerythrine (B190780), which shares the this compound intermediate, various TNMT enzymes were screened to find the most effective one for production. nih.gov

Furthermore, the expression levels of pathway enzymes are finely tuned. This can involve using promoters of varying strengths to control transcription or integrating multiple copies of genes that encode rate-limiting enzymes into the yeast genome. nih.govnih.gov For example, to enhance the flux towards downstream alkaloids, multiple copies of genes like EcTNMT have been integrated into the host chromosome. nih.gov While not directly acting on this compound synthesis, engineering of downstream enzymes like CYP82Y1, which consumes N-methylcanadine, has also been explored. Techniques such as creating fusion proteins or adding terminal tags have been reviewed as potential methods to improve the performance and stability of cytochrome P450 enzymes, which are prevalent in alkaloid pathways. portlandpress.comportlandpress.comnih.gov

Modifying the host's native metabolism is crucial to support the demands of the heterologous pathway. A critical aspect is ensuring an adequate supply of essential cofactors, such as Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH). Many enzymes in BIA pathways, particularly cytochrome P450s, are dependent on NADPH as an electron donor. nih.govpnas.org

| Strategy | Target Gene(s) | Rationale | Outcome |

|---|---|---|---|

| Enhance Pentose Phosphate Pathway | ZWF1, GND1 | Increase the primary pathway for NADPH regeneration. | Increased chelerythrine titer. nih.gov |

| Overexpress Cytosolic Dehydrogenase | ALD6 | Provide an alternative route for NADP+ reduction to NADPH. | ~1.4-fold increase in noscapine (B1679977) titer. escholarship.org |

Table 2: Examples of Host Metabolism Engineering to Enhance NADPH Supply.

Enzyme Engineering and Expression Level Modulation

Enabling Platform for Production of Downstream Alkaloids and Derivatives

The successful microbial production of this compound establishes a valuable platform for synthesizing a variety of other complex and medicinally important alkaloids. thieme-connect.com this compound is a key branch-point intermediate that serves as a substrate for several distinct enzyme classes, leading to diverse molecular scaffolds.

One of the most significant downstream products is the anti-cancer drug noscapine . The first committed step in noscapine biosynthesis is the 1-hydroxylation of this compound, a reaction catalyzed by the cytochrome P450 enzyme CYP82Y1. researchgate.netnih.govnih.gov Fully engineered yeast strains capable of converting glucose all the way to noscapine have been developed, a process that involves over 30 enzymes and highlights the utility of the this compound intermediate platform. escholarship.orgpnas.org

In Vitro Metabolism Studies

Investigation of (S)-trans-N-methylcanadine in Subcellular Fractions (e.g., Rat Liver S9)

The in vitro metabolism of this compound has been investigated using rat liver S9 subcellular fractions. nih.govresearchgate.net The S9 fraction is a post-mitochondrial supernatant that contains both microsomal and cytosolic enzymes, offering a comprehensive in vitro model for metabolic studies. semanticscholar.orgnih.gov This fraction includes a wide array of phase I and phase II metabolic enzymes, such as Cytochrome P450s (CYPs), flavin-containing monooxygenases, Uridine 5'-diphospho-glucuronosyltransferases (UGTs), sulfotransferases, and glutathione (B108866) S-transferases, among others. semanticscholar.orgnih.gov

In a key study, this compound was incubated with rat liver S9 for one hour to facilitate metabolic reactions. nih.govresearchgate.net The resulting mixture was then processed and analyzed to identify the generated metabolites. nih.govresearchgate.net The use of such a system allows for the simulation of hepatic metabolism, providing insights into the potential biotransformations the compound might undergo in a living organism. semanticscholar.org

Identification and Structural Characterization of Metabolites

Following incubation in rat liver S9, the metabolites of this compound were analyzed and identified. nih.gov The primary analytical method employed was High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC/QqTOF-MS). nih.govresearchgate.net This technique allows for the separation of compounds in the mixture and provides high-resolution mass data, which is crucial for the tentative identification and structural elucidation of metabolites based on their accurate mass and fragmentation patterns. nih.gov

In these experiments, a total of four metabolites of N-methylcanadine were tentatively identified in the rat liver S9 incubations. nih.govresearchgate.net The characterization relied on interpreting the accurate MS/MS spectra and the known elemental composition of the parent compound. nih.gov

Table 1: Metabolites of this compound Identified in Rat Liver S9

| Metabolite ID (Tentative) | Proposed Transformation | Analytical Method | Source |

|---|---|---|---|

| Metabolite 1 | Cleavage of methylenedioxy group | HPLC/QqTOF-MS | nih.govresearchgate.net |

| Metabolite 2 | Cleavage of methylenedioxy group | HPLC/QqTOF-MS | nih.govresearchgate.net |

| Metabolite 3 | Cleavage of methylenedioxy group | HPLC/QqTOF-MS | nih.govresearchgate.net |

| Metabolite 4 | Cleavage of methylenedioxy group | HPLC/QqTOF-MS | nih.govresearchgate.net |

Proposed Metabolic Pathways and Transformation Reactions

Based on the identified metabolites, metabolic pathways for this compound have been proposed. nih.gov The principal metabolic transformation observed in the rat liver S9 study was the cleavage of the methylenedioxy group. nih.govresearchgate.net This reaction breaks the methylenedioxy bridge, typically resulting in the formation of a catechol (dihydroxy) group, which increases the polarity of the molecule.

In addition to methylenedioxy group cleavage, other studies focused on its biosynthetic role in plants have identified hydroxylation as a key transformation reaction. nih.govnih.gov Specifically, the hydroxylation of (S)-N-methylcanadine at the C1 position is a critical step in the biosynthesis of noscapine (B1679977). nih.govnih.govresearchgate.net Further hydroxylations at the C8 and C13 positions have also been documented. nih.gov These oxidative reactions represent another significant metabolic route for the compound.

Table 2: Proposed Metabolic Transformations of this compound

| Reaction Type | Description | Enzyme Family Implicated | Source |

|---|---|---|---|

| Cleavage of Methylenedioxy Group | Opening of the methylenedioxy ring to form a catechol metabolite. This was the main pathway identified in rat liver S9 studies. | Cytochrome P450 | nih.govresearchgate.net |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule, notably at the C1, C8, and C13 positions. | Cytochrome P450 | nih.govnih.gov |

| N-methylation | The formation of (S)-N-methylcanadine from its precursor, (S)-canadine, involves N-methylation. | N-methyltransferase | nih.govsjtu.edu.cn |

Enzyme Systems Implicated in Metabolic Transformations

The biotransformation of this compound is mediated by specific enzyme systems, primarily from the Cytochrome P450 (CYP) superfamily. nih.govnih.gov CYPs are a large group of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of xenobiotics and endogenous compounds. wikipedia.org

In the context of noscapine biosynthesis in plants, several specific CYP enzymes that act on the (S)-N-methylcanadine scaffold have been isolated and characterized. nih.govnih.gov These include:

CYP82Y1 : This enzyme has been identified as an N-methylcanadine 1-hydroxylase, which specifically catalyzes the hydroxylation of (S)-N-methylcanadine at the C1 position. nih.govnih.govresearchgate.net This is considered the first committed step in the conversion of N-methylcanadine to noscapine. nih.govnih.gov

CYP82X2 and CYP82X1 : These P450 enzymes are responsible for subsequent hydroxylations at the C13 and C8 positions, respectively. nih.gov

The observation that the primary metabolic reaction in rat liver S9 is the cleavage of the methylenedioxy group also points to the involvement of Cytochrome P450 enzymes, as they are well-known to catalyze this type of reaction. nih.govnih.gov The rat liver S9 fraction contains a diverse profile of CYPs, which are capable of performing these and other oxidative reactions. semanticscholar.org

Advanced Analytical Methodologies in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HPLC/QqTOF-MS) for Detection and Quantification

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and specific analysis of (S)-trans-N-methylcanadine. This method combines the separation power of liquid chromatography with the precise mass analysis of mass spectrometry, enabling the detection and quantification of the compound even in complex biological matrices.

In studies of noscapine (B1679977) biosynthesis in Papaver somniferum (opium poppy), LC-MS/MS is employed to identify and measure pathway intermediates, including N-methylcanadine. nih.gov For instance, the conversion of (R,S)-N-methylcanadine (with a mass-to-charge ratio, m/z, of 354) to its hydroxylated product (m/z 370) by the enzyme CYP82Y1 has been monitored using this technique. nih.govresearchgate.net The identity of enzymatically produced (S)-N-methylcanadine is routinely confirmed by LC-MS/MS. nih.gov

High-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (HPLC/QqTOF-MS) is another powerful method used for the structural characterization of N-methylcanadine and its metabolites. nih.gov This high-resolution technique provides accurate mass measurements, which aids in the elemental composition determination of the parent compound and its derivatives. nih.gov One study successfully used HPLC/QqTOF-MS to investigate the in vitro metabolism of N-methylcanadine in rat liver S9 fractions, identifying four different metabolites. nih.gov

The following table summarizes typical parameters used in LC-MS/MS analysis for N-methylcanadine.

| Instrument | Column | Mobile Phase (Solvent A) | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|---|

| Agilent 6410 Triple Quadrupole LC-MS/MS | Poroshell 120 SB C18 (2.1 × 50 mm, 2.7-μm) | 10 mM ammonium (B1175870) acetate:acetonitrile (95:5) | 354 | 370 (for 1-hydroxy-N-methylcanadine) | nih.gov, researchgate.net |

| HPLC/QqTOF-MS | Not specified | Not specified | Not specified | Not specified | nih.gov |

Application in Comparative Metabolomics

Comparative metabolomics leverages the analytical methods described above to compare the alkaloid profiles across different species, tissues, or experimental conditions. This approach is vital for discovering genes involved in biosynthetic pathways and for understanding metabolic diversity.

In a key study on opium poppy, transcript and metabolite profiles of eight different chemotypes were compared. nih.govresearchgate.net This analysis revealed that the transcript levels of the CYP82Y1 gene were tightly correlated with noscapine accumulation. researchgate.net Furthermore, suppressing CYP82Y1 expression using virus-induced gene silencing (VIGS) led to a significant increase in the accumulation of upstream intermediates, including N-methylcanadine, while levels of noscapine decreased. nih.govresearchgate.net This demonstrated the direct role of CYP82Y1 in metabolizing N-methylcanadine and provided a powerful example of comparative metabolomics in action. researchgate.net

Metabolomic studies in various Corydalis species, which are also known to produce benzylisoquinoline alkaloids, have been conducted to explore their medicinal potential. nih.govnih.gov Using UPLC-ESI-MS/MS, researchers analyzed the alkaloid profiles in the tubers of six different Corydalis species, identifying hundreds of distinct alkaloid metabolites. nih.gov While these studies often highlight variations in major bioactive compounds like tetrahydropalmatine (B600727) and corydaline, they provide a framework for understanding the relative distribution of minor alkaloids such as N-methylcanadine across related species. nih.govnih.gov Targeted metabolomics in Corydalis yanhusuo has also been used to compare alkaloid accumulation between tuber and leaf tissues, reinforcing the understanding of tissue-specific biosynthesis. oup.com

The table below outlines research where comparative metabolomics was applied to study pathways involving N-methylcanadine.

| Organism | Comparison Group | Key Finding Related to N-Methylcanadine | Reference |

|---|---|---|---|

| Papaver somniferum (Opium Poppy) | Eight chemotypes with varying noscapine levels; VIGS-silenced plants vs. controls. | Accumulation of N-methylcanadine increased significantly when the downstream enzyme (CYP82Y1) was silenced. | researchgate.net, nih.gov |

| Corydalis species | Six different tuberous species (e.g., C. yanhusuo, C. solida). | Identified broad alkaloid profiles, providing data on the presence and relative abundance of pathway intermediates across species. | nih.gov, nih.gov |

| Corydalis yanhusuo | Tuber vs. Leaf tissues. | Quantified 19 different alkaloids to elucidate tissue-specific accumulation patterns within the BIA pathway. | oup.com |

Chromatographic Separation Techniques for Isolation and Purity Assessment

The isolation of this compound from natural sources or enzymatic reactions is a critical step for its structural confirmation, characterization, and use as an analytical standard. Chromatographic techniques are fundamental to this process, allowing for the separation of the target compound from a complex mixture of other alkaloids and cellular components.

A specific method for isolating (S)-N-methylcanadine produced from (R,S)-canadine via an enzymatic reaction has been described. nih.gov The process involves the following steps:

Termination of the enzymatic reaction with methanol (B129727) and removal of precipitated protein.

Concentration of the supernatant under reduced pressure.

Resuspension of the concentrate in 0.1 N NaOH.

Application of the sample to a Strata™-X-CW polymeric weak cation exchange column. nih.gov

Selective elution of (S)-N-methylcanadine from the column using a mobile phase of 5:95 formic acid:methanol. nih.gov

Following isolation, the purity and identity of the compound must be rigorously assessed. High-performance liquid chromatography (HPLC) is a standard method for purity assessment, where a pure sample should ideally appear as a single, sharp peak. google.commeasurlabs.com The definitive confirmation of both purity and identity is typically achieved using LC-MS/MS, which verifies the correct mass-to-charge ratio and fragmentation pattern of the isolated molecule. nih.govresearchgate.net In some cases, preparative HPLC is used for the final purification step to yield sufficient quantities of the compound for further analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

Mechanistic Investigations and Structure Function Relationships in Biosynthesis

Role of Stereochemistry of (S)-trans-N-methylcanadine in Enzyme-Substrate Recognition

The biosynthesis of complex natural products like this compound is governed by enzymes that exhibit remarkable precision, particularly concerning the three-dimensional arrangement of atoms in their substrates. This stereospecificity is fundamental to enzyme-substrate recognition and is a recurring theme in the biosynthesis of benzylisoquinoline alkaloids (BIAs). annualreviews.org The enzymes involved in the pathway leading to and from (S)-N-methylcanadine demonstrate strict stereochemical control, ensuring that the correct isomers are produced and processed.

The formation of the N-methylcanadine scaffold itself is a stereochemically controlled event. The precursor, (S)-canadine, is N-methylated by the enzyme S-adenosyl-L-methionine:(S)-tetrahydroprotoberberine-cis-N-methyltransferase (TNMT). Research on this enzyme from cell cultures of Eschscholtzia californica and Corydalis vaginans has shown that it specifically N-methylates the (S)-enantiomer of tetrahydroprotoberberine alkaloids. researchgate.net When presented with a racemic mixture of (R,S)-canadine, only the (S)-enantiomer was turned over, producing the trans-N-methylcanadine product. researchgate.net This high degree of stereoselectivity ensures that the biosynthetic pathway proceeds along a specific stereochemical route, preventing the formation of undesired diastereomers.

The subsequent enzymatic step, which marks a critical branch point in the pathway, is also highly specific. The cytochrome P450 enzyme CYP82Y1, identified as N-methylcanadine 1-hydroxylase, catalyzes the first committed step in noscapine (B1679977) biosynthesis by hydroxylating (S)-N-methylcanadine. nih.govnih.gov Studies have shown that this enzyme exhibits strict substrate specificity. nih.govresearchgate.net While the recombinant enzyme can accept a racemic mixture of (R,S)-N-methylcanadine, the natural biosynthetic pathway originates from (S)-reticuline, indicating that the (S)-configuration at the chiral centers is crucial for the molecule to be correctly oriented within the enzyme's active site for catalysis to occur. researchgate.netresearchgate.net This precise recognition is essential for the regiospecific hydroxylation at the C-1 position, which is the gateway to the formation of phthalideisoquinoline alkaloids like noscapine. nih.govportlandpress.com

Table 1: Stereospecificity of Key Enzymes in the (S)-N-methylcanadine Pathway

| Enzyme | Substrate | Product | Stereochemical Detail |

| (S)-tetrahydroprotoberberine-cis-N-methyltransferase (TNMT) | (S)-Canadine | This compound | The enzyme is specific for the (S)-enantiomer of the substrate. researchgate.net |

| CYP82Y1 (N-methylcanadine 1-hydroxylase) | (S)-N-methylcanadine | 1-hydroxy-N-methylcanadine | Catalyzes the regiospecific 1-hydroxylation, a key step requiring precise substrate orientation. nih.govnih.gov |

Impact of Structural Features on Biosynthetic Branch Points and Pathway Redirection

The biosynthesis of benzylisoquinoline alkaloids is characterized by a network of pathways diverging from common intermediates. The structural features of these intermediates, and the specific enzymes that act upon them, dictate the direction of metabolic flux toward different classes of alkaloids. (S)-Reticuline is a well-established critical branch-point intermediate from which numerous BIA structural subgroups are derived. frontiersin.orgd-nb.info The conversion of (S)-reticuline to (S)-scoulerine by the berberine (B55584) bridge enzyme (BBE) channels intermediates into the protoberberine alkaloid pathway. researchgate.netd-nb.info

Within the protoberberine pathway, (S)-N-methylcanadine serves as a key metabolic node, particularly in opium poppy (Papaver somniferum). nih.govroyalsocietypublishing.org The fate of its precursor, (S)-canadine, represents a significant branch point. (S)-canadine can be oxidized by tetrahydroprotoberberine oxidase (THBO) to form the quaternary protoberberine alkaloid berberine. researchgate.netoup.com Alternatively, it can be N-methylated by tetrahydroprotoberberine cis-N-methyltransferase (TNMT) to yield (S)-N-methylcanadine. researchgate.netsjtu.edu.cn This N-methylation step effectively redirects the metabolic flow away from berberine production and commits the intermediate to the noscapine branch of the pathway. This is highlighted by the observation that opium poppy, which produces noscapine, accumulates very little berberine, whereas plants like Coptis japonica use the pathway to produce large amounts of berberine. researchgate.netresearchgate.net

Table 2: Key Biosynthetic Branch Points Involving the (S)-N-methylcanadine Pathway

| Branch Point Intermediate | Enzyme | Pathway 1 Product | Enzyme | Pathway 2 Product |

| (S)-Canadine | Tetrahydroprotoberberine Oxidase (THBO) | Berberine researchgate.net | Tetrahydroprotoberberine cis-N-methyltransferase (TNMT) | (S)-N-methylcanadine researchgate.net |

| (S)-N-methylcanadine | CYP82Y1 | 1-hydroxy-N-methylcanadine (Noscapine Pathway) nih.govfrontiersin.org | (Hypothetical) | Other Protoberberine Alkaloids |

Computational Modeling and Docking Studies for Enzyme-Substrate Interactions

Computational modeling and molecular docking are powerful in silico tools used to investigate the interactions between enzymes and their substrates at an atomic level. dovepress.comwalshmedicalmedia.com These methods are invaluable for understanding the structural basis of enzyme specificity, catalysis, and for guiding protein engineering efforts. nih.gov In the context of this compound biosynthesis, docking studies can elucidate how enzymes like CYP82Y1 recognize their specific substrate and catalyze highly precise chemical transformations.

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand (the substrate) when bound to the active site of a protein (the enzyme). walshmedicalmedia.com For the interaction between (S)-N-methylcanadine and CYP82Y1, a docking study would involve generating a 3D model of the CYP82Y1 enzyme and computationally placing the (S)-N-methylcanadine molecule into its active site. Software like AutoDock or ArgusLab uses algorithms, such as the Lamarckian genetic algorithm, to explore various binding poses and scores them based on calculated binding energies. nih.govmdpi.com The results can reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the substrate, stabilizing it in an optimal position for catalysis.

These computational approaches are particularly useful for cytochrome P450 enzymes, which are central to alkaloid biosynthesis. frontiersin.org For CYP82Y1, docking studies could explain its strict regiospecificity for the C-1 position of (S)-N-methylcanadine. The model would likely show that the substrate is oriented in such a way that the C-1 atom is positioned in close proximity to the enzyme's reactive heme-iron center, while other positions are sterically hindered or too distant for hydroxylation to occur. Such studies can also rationalize substrate specificity by comparing the docking scores and binding poses of (S)-N-methylcanadine with other similar but non-reactive alkaloids. For instance, the analysis could show why (S)-canadine is not directly hydroxylated by CYP82Y1, highlighting the importance of the N-methyl group for proper binding. nih.gov The insights gained from these models are critical for engineering enzymes with improved properties, such as enhanced catalytic activity, which is a key goal for the microbial biosynthesis of valuable alkaloids like noscapine. portlandpress.com

Table 3: Parameters and Goals of a Hypothetical Docking Study

| Parameter | Description |

| Protein Target | CYP82Y1 (N-methylcanadine 1-hydroxylase) |

| Ligand | This compound |

| Docking Software | AutoDock, ArgusLab, or similar nih.govmdpi.com |

| Primary Goal | Predict the binding mode and affinity of the substrate in the enzyme's active site. |

| Key Information Sought | - Identification of key amino acid residues in the active site. - Analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). - Rationale for the observed C-1 regiospecificity of hydroxylation. - Structural basis for substrate specificity. |

| Potential Application | Guide site-directed mutagenesis for enzyme engineering to improve catalytic efficiency (Kcat/KM). portlandpress.comwalshmedicalmedia.com |

Future Research Directions

Complete Elucidation of Uncharacterized Biosynthetic Steps

Although the biosynthetic pathway leading to noscapine (B1679977) from the central intermediate (S)-reticuline has been largely outlined, several steps remain uncharacterized. nih.govresearchgate.net (S)-trans-N-methylcanadine is a critical downstream intermediate in this pathway, formed by the N-methylation of (S)-canadine. nih.gov The conversion of this compound to noscapine involves a series of complex oxidative reactions and rearrangements that are not yet fully understood. researchgate.net

The first committed step in this transformation is the hydroxylation of (S)-N-methylcanadine at the C-1 position, a reaction catalyzed by the cytochrome P450 enzyme CYP82Y1. researchgate.netnih.gov Subsequent hydroxylations at the C-13 and C-8 positions are catalyzed by CYP82X2 and CYP82X1, respectively. frontiersin.org The 8-hydroxylation leads to an unstable intermediate, resulting in the spontaneous cleavage of the C8–N7 bond to form an aldehyde, which then reacts with the 13-hydroxyl group to form a hemiacetal ring structure. frontiersin.org However, the precise sequence and the enzymes catalyzing the final oxidative steps that convert this hemiacetal intermediate into the final noscapine molecule are still represented as uncharacterized conversions in proposed pathway models. researchgate.net

Future research must focus on identifying and characterizing these missing enzymatic links. This will involve a combination of transcriptomics, proteomics, and metabolomics approaches in noscapine-producing plants like Papaver somniferum (opium poppy) to identify candidate enzymes whose expression correlates with noscapine accumulation. researchgate.netoup.com Functional characterization of these candidate enzymes through in vitro assays and in vivo gene silencing techniques will be essential to confirm their roles and complete the intricate puzzle of noscapine biosynthesis. researchgate.net

Table 1: Characterized and Uncharacterized Steps in the Conversion of (S)-Scoulerine to Noscapine

| Precursor | Product | Enzyme(s) | Status |

|---|---|---|---|

| (S)-Scoulerine | (S)-Tetrahydrocolumbamine | (S)-scoulerine-9-O-methyltransferase (SMOT) | Characterized nih.gov |

| (S)-Tetrahydrocolumbamine | (S)-Canadine | Canadine (B1168894) synthase (CYP719A21) | Characterized nih.govfrontiersin.org |

| (S)-Canadine | This compound | Tetrahydroprotoberberine N-methyltransferase (TNMT) | Characterized nih.gov |

| This compound | 1-hydroxy-N-methylcanadine | N-methylcanadine 1-hydroxylase (CYP82Y1) | Characterized researchgate.netfrontiersin.org |

| 1-hydroxy-N-methylcanadine | 1,13-dihydroxy-N-methylcanadine | CYP82X2 | Characterized frontiersin.org |

| 1,13-dihydroxy-N-methylcanadine | Narcotinehemiacetal | CYP82X1 and other steps | Partially Characterized frontiersin.orgescholarship.org |

Discovery of Novel Enzymes and Their Catalytic Mechanisms

The continued exploration of BIA pathways, including the downstream conversions of this compound, is expected to reveal novel enzymes with unique catalytic capabilities. researchgate.net The biosynthesis of complex alkaloids is a testament to the chemical versatility of plant enzymes, particularly cytochrome P450 monooxygenases (P450s), which are key drivers of chemical diversification. frontiersin.orgnih.gov The P450s already identified in the noscapine pathway (CYP82Y1, CYP82X1, CYP82X2) demonstrate remarkable regio- and stereo-specificity, catalyzing hydroxylations at specific positions on the N-methylcanadine scaffold. frontiersin.orgportlandpress.com

Future research will likely uncover additional P450s, dehydrogenases, or other oxidoreductases responsible for the final steps of noscapine formation. researchgate.netoup.com Understanding the catalytic mechanisms of these new enzymes is a fundamental goal. This involves detailed structural biology studies (e.g., X-ray crystallography) to capture enzyme-substrate complexes, providing insights into active site architecture and the basis for substrate specificity. Such knowledge is crucial for protein engineering efforts aimed at creating biocatalysts with altered or improved properties. pnas.org

Furthermore, there is potential for discovering enzymes with entirely new or non-canonical functions. researchgate.net For instance, research into other alkaloid pathways has revealed enzymes from well-known families that catalyze unexpected reactions. researchgate.net Exploiting the substrate promiscuity of certain enzymes, such as type III polyketide synthases, has also been shown to generate novel, unnatural alkaloid scaffolds, highlighting a promising direction for biocatalyst development. pnas.org The study of the this compound pathway could similarly yield enzymes with broad applicability in synthetic biology and biocatalysis.

Advanced Metabolic Engineering for Sustainable and Diversified Alkaloid Production

The production of valuable BIAs like noscapine currently relies on extraction from plant sources, which faces challenges related to low yields, environmental dependency, and complex supply chains. researchgate.netrsc.orgacib.at Metabolic engineering offers a promising alternative for the sustainable and reliable production of these compounds. rsc.orgnih.gov Reconstructing BIA pathways in microbial hosts, such as Saccharomyces cerevisiae (yeast) and Escherichia coli, has emerged as a powerful strategy. nih.govpnas.org

Future research will focus on optimizing these microbial cell factories for the production of this compound and its derivatives. This involves:

Pathway Optimization: Introducing all necessary biosynthetic genes from plants and overcoming metabolic bottlenecks by overexpressing rate-limiting enzymes or down-regulating competing pathways. researchgate.netd-nb.info

Host Engineering: Modifying the host's primary metabolism to increase the supply of precursors, such as the amino acid L-tyrosine. pnas.org

Enzyme Engineering: Improving the activity and stability of plant enzymes, particularly membrane-bound P450s, for better performance in a microbial environment. portlandpress.com

Transcription Factor Engineering: Utilizing plant-specific transcription factors to co-regulate the expression of multiple pathway genes, a strategy that has shown success in increasing BIA accumulation in plant cell cultures. plos.org

Beyond microbial systems, cultured plant cells offer a scalable and contained platform that naturally encodes the entire biosynthetic pathway, providing an alternative for large-scale, bioreactor-based production. acib.at These advanced metabolic engineering approaches not only aim to produce known alkaloids sustainably but also open the door to producing novel alkaloid structures through "combinatorial biochemistry," where enzymes from different pathways are mixed and matched. oup.com

Table 2: Comparison of Alkaloid Production Platforms

| Platform | Advantages | Challenges |

|---|---|---|

| Plant Extraction | Established infrastructure for some alkaloids. | Low yields, seasonal/environmental dependency, geopolitical issues. acib.at |

| Microbial Fermentation (E. coli, Yeast) | Fast growth, scalable, controlled conditions, potential for high yields. nih.govpnas.org | Complex pathways, poor performance of plant enzymes (especially P450s), metabolic burden on host. nih.gov |

| Plant Cell Culture | Contains native enzymes and pathways, scalable, contained production. acib.at | Slow growth compared to microbes, potential for low productivity. scielo.br |

Development of Chemoenzymatic Approaches for Complex BIA Synthesis

Future research in this area will likely focus on developing modular chemoenzymatic routes to this compound and its derivatives. This could involve:

Enzymatic Core Synthesis: Using enzymes like norcoclaurine synthase (NCS) or berberine (B55584) bridge enzyme (BBE) to asymmetrically construct the core BIA scaffold with high enantiomeric purity. acs.org

Biocatalytic Functionalization: Employing specific methyltransferases or hydroxylases (like those from the noscapine pathway) to modify the chemically synthesized backbone in a targeted manner. nih.gov

One-Pot Cascades: Designing sequential one-pot processes where chemical and enzymatic reactions are performed in the same vessel, improving efficiency and reducing waste. nih.govresearchgate.net

Recent successes in the chemoenzymatic synthesis of bisbenzylisoquinoline alkaloids (bisBIAs) and other complex natural products demonstrate the immense potential of this strategy. nih.govresearchgate.net By combining the best of both chemical and biological synthesis, researchers can develop concise, efficient, and scalable routes to a diverse range of BIAs, paving the way for the exploration of their biological activities and the development of new therapeutics. nih.gov

Q & A

Q. What methodologies address the instability of this compound in physiological buffers?

- Methodological Answer : Conduct stability assays under varying pH, temperature, and light conditions. Modify formulation (e.g., cyclodextrin encapsulation) or synthesize prodrugs. Use LC-MS to track degradation products and identify structural vulnerabilities .

Data Presentation & Reproducibility

Q. How should raw data from this compound studies be archived to ensure reproducibility?

Q. What are best practices for visualizing complex SAR data in this compound research?

- Methodological Answer : Use heatmaps for bioactivity profiles and radar charts for multi-parameter optimization. Avoid overcrowding figures; place extensive datasets (e.g., NMR spectra) in appendices. Adopt colorblind-friendly palettes and annotate statistical significance clearly .

Handling Contradictory Evidence

Q. How can researchers reconcile discrepancies in the reported metabolic pathways of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products